
2-fluoro-2-(1H-indol-3-yl)acetic acid
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Overview
Description
2-Fluoro-2-(1H-indol-3-yl)acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound features a fluorine atom and an indole moiety, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Reaction Mechanisms
The reaction mechanisms typically involve electrophilic aromatic substitution, where the indole acts as a nucleophile. The presence of fluorine can enhance electrophilicity and influence reaction pathways.
Key Mechanistic Steps:
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Formation of Electrophile: The fluorinated acetic acid generates a more reactive electrophile.
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Nucleophilic Attack: The indole nitrogen or carbon atoms attack the electrophile, leading to the formation of an intermediate.
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Proton Transfer and Rearrangement: Following nucleophilic attack, proton transfers occur, stabilizing the product through resonance.
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Dehydration (if applicable): In some cases, dehydration may occur to yield more stable products.
Notable Reactions and Yields
Recent studies have highlighted various reactions involving this compound:
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Fluoroacetylation of Indoles: A study reported an efficient protocol for fluoroacetylation, yielding diverse indolyl ketones with water as the only byproduct, showcasing high yields under catalyst-free conditions .
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Decarboxylative Coupling Reactions: Another investigation demonstrated copper-mediated decarboxylative coupling reactions with pyrazolones, achieving yields up to 88% under optimized conditions .
Reaction Conditions and Yields
Reaction Type | Conditions | Yield (%) |
---|---|---|
Friedel-Crafts Acylation | Lewis Acid Catalyst | Varies |
Fluoroacetylation | Catalyst-Free, Water as Byproduct | High |
Decarboxylative Coupling | Cu(OAc)₂·H₂O in DMF at 90 °C | 88 |
Comparison of Reaction Yields
Compound | Reaction Type | Yield (%) |
---|---|---|
2-Fluoro-2-(1H-indol-3-yl)acetic acid | Friedel-Crafts Acylation | Varies |
Trifluoromethyl(indolyl)phenylmethanol | Fluoroacetylation | Up to 96% |
Indole derivatives with pyrazolones | Decarboxylative Coupling | 39 - 88 |
Scientific Research Applications
2-Fluoro-2-(1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-2-(1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to effects such as enzyme inhibition or receptor modulation. The fluorine atom can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Fluoroindole: A simpler fluorinated indole derivative.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group.
Uniqueness
2-Fluoro-2-(1H-indol-3-yl)acetic acid is unique due to the presence of both a fluorine atom and an indole moiety, which can confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for research and development .
Biological Activity
2-Fluoro-2-(1H-indol-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Overview of Biological Activity
Indole derivatives, including this compound, are known for their diverse pharmacological profiles. They exhibit various biological activities such as:
- Antitumor Activity : Several studies have indicated that indole derivatives can inhibit tumor growth. Specifically, compounds similar to this compound have shown effectiveness against solid tumors, including colon and lung cancers .
- Antimicrobial Properties : Indole derivatives possess antibacterial and antifungal activities. Research has demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : Indole derivatives often interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially aiding in cancer treatment.
- Cell Cycle Arrest : Some studies have shown that indole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Antitumor Activity
A study focused on 2-(1H-indol-3-yl)-2-oxo-acetic acid amides revealed significant antitumor activity against solid tumors. The research highlighted the effectiveness of these compounds in inhibiting the growth of colon and lung tumors, suggesting their potential as therapeutic agents .
Antimicrobial Activity
In a comprehensive examination of various indole derivatives, researchers found that certain compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 4.0 µg/mL, indicating strong antimicrobial efficacy .
Comparative Analysis of Biological Activities
The table below summarizes the biological activities of various indole derivatives compared to this compound:
Compound | Antitumor Activity | Antimicrobial Activity | MIC (µg/mL) |
---|---|---|---|
This compound | Moderate | Moderate | 0.5 - 4.0 |
2-(1H-indol-3-yl)-2-oxo-acetic acid amides | High | Low | Not specified |
(7-Fluoro-2-methyl-1H-indol-3-yl)acetic acid | High | Moderate | 0.0048 - 0.0195 |
Properties
Molecular Formula |
C10H8FNO2 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
2-fluoro-2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8FNO2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,(H,13,14) |
InChI Key |
ZNESKUQVLGBOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)F |
Origin of Product |
United States |
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